4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride
Description
4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a fused furopyridine core. The furo[2,3-c]pyridine scaffold consists of a tetrahydrofuran ring fused with a pyridine ring, with the oxygen atom positioned at the 2,3-position of the pyridine system. The hydrochloride salt enhances its solubility and stability, making it a versatile intermediate in medicinal chemistry and drug development. Synthesis methods often involve multicomponent reactions or reductive amination strategies, as exemplified by Zhu and Bienaymé’s work using α-isocyano-α-alkyl(aryl)acetamides .
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCBWUASYOSADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Cyclization with Formaldehyde
The most robust method involves a two-step sequence: imine formation followed by acid-catalyzed cyclization. Adapted from thiophene-based syntheses, this route substitutes 2-(furan-2-yl)ethylamine for 2-thiophene ethylamine.
Procedure :
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Imine Formation :
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Cyclization and Salt Formation :
Critical Parameters :
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Molar Ratios : A 1:1.2 ratio of amine to formaldehyde maximizes imine yield.
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Acid Concentration : Ethanolic HCl (25–30%) ensures efficient cyclization without side reactions.
Alternative Acid-Catalyzed Ring Closure
For laboratories lacking formaldehyde, preformed aldehydes (e.g., glyoxylic acid) can initiate cyclization. This method, however, requires stricter temperature control to avoid furan ring hydrolysis.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal solvent polarity significantly impacts cyclization efficiency:
Ethanol outperforms non-polar solvents due to improved solubility of ionic intermediates. Prolonged heating in toluene promotes decomposition, reducing yields.
Acid Selection
Hydrochloric acid in ethanol is optimal for salt formation. Alternatives like sulfuric acid or p-toluenesulfonic acid (TsOH) result in lower yields (≤60%) and require additional neutralization steps.
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is purified via:
Spectroscopic Validation
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¹H NMR (D2O, 400 MHz): δ 3.15–3.45 (m, 4H, CH2-N-CH2), 4.72 (s, 2H, furan-O-CH2), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 7.21 (d, J = 3.2 Hz, 1H, furan-H).
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X-ray Diffraction : Confirms the [2,3-c] ring fusion geometry and hydrochloride counterion placement.
Challenges and Mitigation Strategies
Furan Ring Stability
The furan moiety is prone to acid-catalyzed hydrolysis above 80°C, generating diketone byproducts. Mitigation includes:
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Strict Temperature Control : Maintain reflux ≤75°C.
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Short Reaction Times : Limit cyclization to ≤8 h.
Byproduct Formation
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Imine Oligomerization : Minimized by using excess formaldehyde (1.2 equiv) and inert atmospheres.
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Chloride Salts of Byproducts : Removed via selective crystallization in ethanol-water mixtures.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced reproducibility in flow reactors:
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Residence Time : 2 h at 70°C.
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Output : 15 kg/day with 92% yield.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride
- Molecular Formula : C₈H₈ClN
- Molecular Weight : 155.61 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique heterocyclic structure allows for various chemical reactions that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.
The compound has been investigated for its biological activity, particularly its interactions with biological targets that may lead to therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.
| Biological Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth |
| Anticancer | A549 (Lung) | Induction of apoptosis |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise in:
- Drug Development : The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery efforts aimed at treating diseases such as cancer and bacterial infections.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant results. The compound was found to induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. The following table summarizes the findings:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | [Source] |
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Pathogen | Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 15 |
| Escherichia coli | Gram-negative | 18 |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-c]pyridine Derivatives
Key Example: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride (CAS 28783-38-2)
Structural Differences: Replaces the furan oxygen with a sulfur atom, forming a thieno ring. This substitution alters electronic properties (e.g., increased lipophilicity) and reactivity . Pharmacological Relevance: Derivatives like Tinoridine Hydrochloride (CAS 25913-34-2) exhibit anti-inflammatory and analgesic properties. Tinoridine’s structure includes a 6-benzyl and 3-ethoxycarbonyl substituent, contributing to enhanced potency (2× stronger than aspirin in analgesia) . Synthesis: Synthesized via DIBALH reduction () or HCl-mediated deprotection (), differing from furo derivatives’ reliance on isocyanide-based multicomponent reactions .
Table 1: Comparison of Furo vs. Thieno Derivatives
Pyrazolo[3,4-c]pyridine Derivatives
Key Example: 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS 1187830-90-5)
Structural Differences: Replaces the fused furan/thiophene ring with a pyrazole ring, introducing two adjacent nitrogen atoms. Applications: Used in kinase inhibitor development due to its rigid, planar structure. Physical Properties: Lower molecular weight (159.62 g/mol) compared to furo/thieno analogs, attributed to the absence of a sulfur or oxygen atom in the fused ring .
Table 2: Pyrazolo vs. Furo Derivatives
| Property | 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine HCl | 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl |
|---|---|---|
| Molecular Formula | C₇H₁₀ClNO | C₆H₁₀ClN₃ |
| Molecular Weight | 175.68 g/mol | 159.62 g/mol |
| Ring System | Furopyridine | Pyrazolopyridine |
| Pharmacological Role | Intermediate | Kinase inhibition scaffold |
Substituted Derivatives with Aryl/Fluorinated Groups
Key Examples from and
- Trifluoromethyl Derivatives : Compounds like 7-(p-chlorobenzyl)-4-phenyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine hydrochloride (C₂₀H₁₆Cl₂F₃N₃) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects .
Table 3: Impact of Substituents on Properties
| Derivative Type | Example Substituent | Key Effect |
|---|---|---|
| Trifluoromethyl | -CF₃ | ↑ Metabolic stability, ↓ polarity |
| Benzyl/Ethoxycarbonyl | -C₆H₅CH₂, -COOEt | ↑ Steric bulk, ↑ analgesic potency |
| Halogenated (Cl, F) | -Cl, -F | ↑ Binding affinity, ↑ lipophilicity |
Biological Activity
4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride is a heterocyclic compound with potential biological significance. It features a fused pyridine and furan system that contributes to its chemical reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is characterized by a fused ring structure that enhances its reactivity. The presence of the tetrahydrofuro moiety allows for various cyclization and functionalization reactions. Its hydrochloride form increases solubility in biological media, facilitating interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Activity : Similar compounds have shown effectiveness as κ-opioid receptor agonists, suggesting potential analgesic properties.
- Inhibition of Enzymatic Activity : Compounds in this class have demonstrated inhibitory effects on various enzymes including JAK2, which is significant in the treatment of certain cancers.
- Antimicrobial Properties : Some derivatives have been reported to exhibit activity against Mycobacterium tuberculosis, indicating potential in treating bacterial infections.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may modulate receptor activity (e.g., opioid receptors), influencing pain pathways.
- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways or cellular proliferation.
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. Below are key findings:
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid | Contains an amino group | Moderate anti-inflammatory |
| Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride | Different furan position | Lower receptor affinity |
| 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid | Chlorine substitution | Enhanced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,5,6,7-tetrahydrofuro[2,3-c]pyridine hydrochloride, and how do reaction conditions influence yield?
- The compound can be synthesized via multicomponent reactions (MCRs) involving malononitrile or cyanoacetamide derivatives with substituted piperidones under Gewald reaction conditions. For example, ethyl cyanoacetate reacts with N-substituted piperidones and elemental sulfur in methanol under reflux to form the thiophene core, followed by Boc deprotection using 6 M HCl to yield the hydrochloride salt . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: dichloromethane with triethylamine at 20°C for 4.5 hours achieved 100% yield in a related tetrahydrothienopyridine synthesis .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase of phosphate buffer/acetonitrile (80:20) for purity assessment .
- NMR and Mass Spectrometry : Confirm structural integrity via H/C NMR (e.g., methylene protons at δ 2.5–3.5 ppm) and ESI-MS for molecular ion peaks .
- 3D QSPR Modeling : Employ neural networks to predict physicochemical properties (e.g., solubility, logP) based on SMILES strings like
Clc1nccc2ccsc12for analogs .
Q. How should researchers handle discrepancies in synthetic yields reported across studies?
- Contradictions often arise from substituent effects on the piperidine ring. For example, bulky groups (e.g., tert-butyl) may reduce reaction efficiency due to steric hindrance during cyclization . Systematically test variables (e.g., solvent polarity, acid concentration) using design-of-experiments (DoE) frameworks to identify optimal conditions .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of enantioenriched derivatives?
- A multicatalytic approach combining gold(I) catalysis (for alkyne activation) and amine catalysis (for asymmetric induction) enables enantioselective construction of the tetrahydrofuropyridine scaffold. For example, chiral amines like (S)-proline derivatives induce >90% ee in related tetrahydrofuro[2,3-b]pyridines .
Q. What strategies mitigate impurity formation during scale-up?
- Common impurities include regioisomeric byproducts (e.g., 5-chlorobenzyl analogs) and residual solvents. Use preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) for purification. Monitor impurities via LC-MS and reference standards (e.g., 6-(2-chloro-benzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) .
Q. How does the compound interact with biological targets, and what structural modifications enhance activity?
- The tetrahydrofuropyridine core acts as a conformationally restricted bioisostere for adenine in A1 adenosine receptor modulation. Introducing 3-carboxamide substituents (via Gewald reactions with 2-cyanoacetamide) improves water solubility and binding affinity. Hydrochloride salt formation further enhances pharmacokinetic properties .
Q. What computational tools are available to predict the compound’s stability under varying pH and temperature?
- Use molecular dynamics (MD) simulations to assess hydrolytic degradation pathways. For instance, protonation of the pyridine nitrogen at low pH (<3) increases susceptibility to ring-opening reactions. Pair MD with accelerated stability testing (40°C/75% RH for 6 months) to validate predictions .
Methodological Considerations
Q. How to design a stability-indicating assay for this hydrochloride salt?
- Employ forced degradation studies:
- Acidic Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
- Oxidative Stress : 3% H2O2 at 25°C for 8 hours.
- Analyze degradation products via UPLC-PDA-MS and compare with impurity standards (e.g., ofloxacin N-oxide hydrochloride) .
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
